N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene ring, along with the morpholino and fluorophenyl groups, contributes to the compound’s unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds such as benzo[b]thiophene-2-carboxamide derivatives have been shown to target sting (stimulator of interferon genes), an important immune-associated protein .
Result of Action
Similar compounds have been shown to increase the phosphorylation of the downstream signaling molecules (tbk1 and irf3) of sting .
Biochemical Analysis
Biochemical Properties
N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting the production of proteins involved in critical cellular functions. Additionally, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, influencing cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular energy production and utilization. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of elemental sulfur, an α-methylene carbonyl compound, and an α-cyano ester in the presence of a base such as morpholine.
Introduction of the fluorophenyl group: This step involves the reaction of the thiophene derivative with a fluorophenyl halide under suitable conditions to form the desired fluorophenyl-substituted thiophene.
Attachment of the morpholinoethyl group: The final step involves the reaction of the intermediate with morpholine and an appropriate alkylating agent to introduce the morpholinoethyl group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Biological Research: It has been used in studies investigating the role of thiophene derivatives in modulating immune responses and inflammation.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide can be compared with other thiophene carboxamide derivatives, such as:
Benzo[b]thiophene-2-carboxamide derivatives: These compounds also exhibit STING-agonistic activity and have been studied for their potential anticancer properties.
Thiazolecarboxamide derivatives: These compounds have been investigated as STING inhibitors and show promise in treating inflammatory and autoimmune diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTSXTCQCPOCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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